Methods: The synthesis of gp100 280-9V can be achieved through solid-phase peptide synthesis, which allows for precise control over the amino acid sequence. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Technical Details: The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acids are added in their Fmoc-protected forms. After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). Mass spectrometry is then used to confirm the identity and purity of the synthesized peptide .
Structure: The molecular structure of gp100 280-9V consists of a linear chain of amino acids with specific spatial arrangements that allow for binding to major histocompatibility complex class I molecules. The peptide adopts a conformation that facilitates its recognition by T-cell receptors.
Data: Structural studies have shown that the binding affinity of gp100 280-9V to T-cell receptors can be influenced by modifications at specific positions within the peptide sequence. For instance, alterations at position 3 have been found to significantly impact T-cell receptor engagement .
Reactions: The primary chemical reactions involving gp100 280-9V include its binding to major histocompatibility complex class I molecules and subsequent interaction with T-cell receptors. These interactions are crucial for initiating immune responses against melanoma cells.
Technical Details: The binding process involves several steps, including peptide loading onto major histocompatibility complex molecules, followed by recognition and activation of CD8+ T cells. Studies have utilized surface plasmon resonance techniques to analyze these binding interactions quantitatively .
Process: The mechanism of action for gp100 280-9V involves its presentation on the surface of antigen-presenting cells through major histocompatibility complex class I molecules. Once presented, it is recognized by CD8+ T cells, leading to their activation and proliferation.
Data: Activation of T cells results in the secretion of cytokines such as interferon-gamma, which enhances the immune response against tumor cells expressing gp100. Clinical studies have demonstrated that immunization with gp100-derived peptides can elicit robust CD8+ T cell responses in melanoma patients .
Physical Properties: gp100 280-9V is a peptide with a relatively low molecular weight typical for small peptides. It is soluble in aqueous solutions, which is advantageous for its application in immunotherapy.
Chemical Properties: The stability of gp100 280-9V can be influenced by factors such as pH and temperature. Peptides like gp100 are generally stable under physiological conditions but may undergo degradation if exposed to extreme environments or prolonged storage without appropriate conditions .
Scientific Uses: The primary application of gp100 280-9V lies in cancer immunotherapy, particularly as part of vaccine formulations aimed at eliciting immune responses against melanoma. Clinical trials have demonstrated its efficacy in enhancing T cell-mediated immunity in patients with metastatic melanoma.
Additionally, it serves as a model for studying T cell epitope recognition and has implications for designing novel therapeutic strategies targeting other cancers or diseases involving similar immune mechanisms .
Glycoprotein 100 (gp100), also known as PMEL, is a melanocyte lineage-specific protein that serves as a foundational biomarker and immunotherapeutic target in malignant melanoma. This transmembrane glycoprotein is abundantly expressed in both normal melanocytes and melanoma cells, playing crucial roles in melanosome formation and melanin polymerization. In oncology, gp100 gained prominence as a tumor-associated antigen (TAA) due to its consistent overexpression in melanoma tumors (approximately 80-90% of cases) while maintaining restricted expression in healthy tissues. This expression profile makes it an attractive target for immune recognition while potentially minimizing off-target effects. The gp100 protein contains multiple antigenic regions that generate human leukocyte antigen (HLA)-restricted epitopes recognizable by cytotoxic T lymphocytes (CTLs). These epitopes become incorporated into melanoma vaccine formulations designed to break immune tolerance against tumor cells. The intracellular processing of gp100 generates several immunogenic peptides presented by MHC class I molecules, enabling T-cell recognition of melanoma cells [1] [5] [7].
Table 1: Key Immunogenic Epitopes of gp100 Antigen
Epitope Position | Amino Acid Sequence | HLA Restriction | Immunogenicity Features |
---|---|---|---|
154-162 | KTWGQYWQV | HLA-A*0201 | Early identified epitope with moderate immunogenicity |
209-217 (G209) | ITDQVPFSV | HLA-A*0201 | Immunodominant epitope recognized by tumor-infiltrating lymphocytes |
280-288 (Native) | YLEPGPVTA | HLA-A*0201 | Naturally processed epitope with intermediate MHC binding |
280-288 (280-9V) | YLEPGPVTV | HLA-A*0201 | Heteroclitic variant with enhanced MHC binding and immunogenicity |
457-466 | LLDGTATLRL | HLA-A*0201 | Subdominant epitope requiring in vitro priming for detection |
476-485 | VLYRYGSFSV | HLA-A*0201 | Subdominant epitope with weak spontaneous immunogenicity |
The gp100280-288 epitope (YLEPGPVTA) emerges as a naturally processed peptide that binds to the HLA-A0201 molecule, the most prevalent MHC class I allele in Caucasian populations (approximately 40-50% frequency). Structural analyses reveal this nonamer epitope adopts a characteristic conformation within the HLA-A0201 binding groove, with tyrosine (Y1) and alanine (A9) serving as primary anchor residues that engage key pockets in the MHC molecule. Position 3 (glutamic acid, E3) projects upward from the peptide-binding groove, directly interacting with the T-cell receptor (TCR), making it a critical determinant for TCR recognition specificity [4].
Despite its natural presentation on melanoma cells, the native gp100280-288 epitope exhibits suboptimal immunogenicity due to intermediate MHC binding affinity and rapid dissociation kinetics. Comparative immunogenicity studies demonstrate that among multiple gp100 epitopes presented by HLA-A*0201, the gp100280-288 epitope consistently induces CTL responses in vaccinated patients, though at lower magnitude than the more immunodominant gp100209-217 epitope. This relative hierarchy of epitope dominance was confirmed through comprehensive screening using peptide-pulsed dendritic cells to prime naïve T cells from healthy donors and melanoma patients, revealing that certain subdominant epitopes (including gp100280-288) require optimized presentation conditions to elicit robust responses [2] [9].
The structural vulnerability of the native gp100280-288 peptide lies in its central region (positions 4-8), which displays relatively short half-life (approximately 7-8 hours) on the surface of HLA-A*0201+ cells. This instability limits the time window for productive TCR engagement and reduces the overall immunogenicity of the epitope. Additionally, the solvent-exposed Glu3 residue creates a charged interaction interface that may not optimally engage TCRs, potentially contributing to the relatively low avidity of naturally occurring T cells specific for this epitope [4].
Heteroclitic peptides represent strategically modified analogs of native tumor antigens engineered to overcome the limitations of natural epitopes while maintaining cross-reactivity with the original peptide-MHC complex. These modified sequences are designed through targeted amino acid substitutions that enhance either MHC binding affinity, TCR recognition efficiency, complex stability, or a combination of these properties. The gp100280-9V peptide (YLEPGPVTV) exemplifies this approach through a single amino acid substitution at position 9 (alanine → valine), transforming the native sequence into a superior immunogen [1] [6].
The scientific rationale for this specific modification originates from detailed understanding of MHC-peptide binding kinetics. Position 9 of HLA-A0201-restricted peptides serves as a secondary anchor residue, with valine creating significantly stronger hydrophobic interactions with the F-pocket of the HLA-A0201 binding groove compared to the native alanine. This single substitution dramatically increases the binding affinity (approximately 10-20 fold) and extends the half-life of the peptide-MHC complex on the cell surface. Importantly, this modification occurs at a position that does not directly participate in TCR engagement, preserving the antigenic core recognized by T cells specific for the native epitope [4] [10].
Table 2: Comparative Properties of Native gp100280-288 and Heteroclitic 280-9V Peptides
Property | Native (YLEPGPVTA) | 280-9V (YLEPGPVTV) | Functional Significance |
---|---|---|---|
Anchor Residue (P9) | Alanine (A) | Valine (V) | Enhanced hydrophobic interaction with HLA-A*0201 F-pocket |
MHC Binding Affinity | Intermediate (IC50 >500nM) | High (IC50 <50nM) | Prolonged complex stability and increased peptide density |
Complex Half-life | ~7-8 hours | >24 hours | Extended time window for productive TCR engagement |
Immunogenicity (CTL frequency) | Low (0.01-0.1% PBMCs) | High (0.1-1% PBMCs) | Enhanced magnitude of vaccine-induced T cell responses |
Cross-reactivity with Native | N/A | >90% | Enables recognition of naturally processed epitope |
Structural Alteration | Reference conformation | Minimal distortion | Preserves central TCR contact residues (positions 4-8) |
Clinical Response Rate | <10% | 67-100% (immune) | Higher frequency of immune responders in vaccinated patients |
The heteroclitic approach demonstrated by gp100280-9V addresses the fundamental challenge of immune tolerance against self-antigens. Since gp100 represents a normal differentiation antigen, the available TCR repertoire consists primarily of low-avidity T cells that escaped thymic deletion but lack sufficient affinity to effectively recognize tumor cells presenting physiological levels of the native peptide-MHC complex. By enhancing peptide-MHC stability without altering the central TCR contact residues, heteroclitic peptides like 280-9V activate a broader repertoire of T cells, including those with higher functional avidity that would remain unresponsive to the native epitope. These high-avidity T cells show superior ability to recognize and lyse melanoma cells expressing endogenous gp100 [1] [4] [10].
Clinical validation of this approach emerged from a pivotal trial where dendritic cells pulsed with the gp100280-9V peptide induced CD8+ immunity to the native epitope in 67% of HLA-A0201+ patients with advanced melanoma as measured by IFN-γ ELISPOT assay, with 100% showing responses by tetramer analysis. Remarkably, 100% of evaluated patients developed high-avidity CTLs capable of lysing allogeneic melanoma cells expressing both HLA-A0201 and gp100. The induced T cells demonstrated cross-reactivity with the native epitope while exhibiting enhanced functional avidity. This immunological potency translated to clinical activity, with two partial responses and three cases of stable disease observed among the 12-patient cohort. The median survival reached 37.6 months, notably exceeding historical expectations for this patient population [1] [6]. These findings established gp100280-9V as a prototype for rational heteroclitic peptide design in cancer immunotherapy.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8